Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Chemical Properties of 2-Methylbutyl Benzoate
Publication Date: December 31, 2025
Abstract
This technical guide provides a comprehensive examination of 2-Methylbutyl benzoate (CAS No. 52513-03-8), an aromatic ester of significant interest in the fragrance, flavor, and polymer industries. The document delineates its fundamental chemical identity, physicochemical properties, synthesis pathways, and detailed analytical characterization methodologies. Emphasis is placed on the causality behind experimental choices, particularly in its synthesis via Fischer-Speier esterification and its spectroscopic analysis. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.
Chemical Identity and Molecular Structure
2-Methylbutyl benzoate is an organic compound classified as a benzoate ester. It is formed from the condensation of benzoic acid and 2-methyl-1-butanol.[1] Its identity is defined by several key identifiers.
| Identifier | Value | Source |
| IUPAC Name | 2-methylbutyl benzoate | [2] |
| CAS Number | 52513-03-8 | [2][3] |
| Molecular Formula | C₁₂H₁₆O₂ | [2][3] |
| Molecular Weight | 192.25 g/mol | [2][4] |
| Canonical SMILES | CCC(C)COC(=O)C1=CC=CC=C1 | [2][4] |
| InChI Key | PYZHESNNAPENLQ-UHFFFAOYSA-N | [2][3] |
| Synonyms | Benzoic acid, 2-methylbutyl ester; 1-Butanol, 2-methyl-, benzoate | [1][5][6] |
graph "2_Methylbutyl_benzoate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"];
// Aromatic Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Ester Group C1 -- C7 [len=1.5]; C7 -- O1 [style=double, len=1.0]; C7 -- O2 [len=1.0];
// Alkyl Chain O2 -- C8 [len=1.5]; C8 -- C9 [len=1.0]; C9 -- C10 [len=1.0]; C10 -- C11 [len=1.0]; C9 -- C12 [len=1.0];
// Dummy nodes for positioning dummy1 [pos="2.5,0.5!", shape=none, label=""]; dummy2 [pos="2.5,-0.5!", shape=none, label=""]; dummy3 [pos="3.5,0!", shape=none, label=""]; dummy4 [pos="4.5,0.5!", shape=none, label=""]; dummy5 [pos="4.5,-0.5!", shape=none, label=""];
// Explicitly position atoms C1 [pos="0,0!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,1.5!"]; C4 [pos="0,2!"]; C5 [pos="0.87,1.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="0,-1.2!"]; O1 [pos="-0.87,-1.7!"]; O2 [pos="0.87,-1.7!"]; C8 [pos="1.7,-2.2!"]; C9 [pos="2.5,-1.7!"]; C10 [pos="3.3,-2.2!"]; C11 [pos="4.1,-1.7!"]; C12 [pos="2.5,-0.7!"]; }
Caption: 2D Chemical Structure of 2-Methylbutyl benzoate.
Physicochemical Properties
2-Methylbutyl benzoate is a colorless to pale yellow liquid at ambient temperature.[7][8] Its high boiling point and low vapor pressure are characteristic of esters with similar molecular weight. It is sparingly soluble in water but miscible with many organic solvents such as ethanol.[7][9] A key characteristic is its pleasant, fruity, and sweet odor, which underpins its primary applications.[1][4]
| Property | Value | Source |
| Appearance | Colorless to pale yellow clear liquid | [7][8] |
| Boiling Point | 259-260 °C at 760 mmHg | [1][7] |
| Density | 0.992 g/cm³ | [1] |
| Flash Point | 108.9 - 109.4 °C | [1][7] |
| Vapor Pressure | 0.0125 - 0.013 mmHg at 25 °C (est.) | [1][7] |
| Refractive Index | 1.495 | [1] |
| logP (Octanol/Water) | 4.0 (est.) | [4][5] |
| Water Solubility | 31.92 mg/L at 25 °C (est.) | [7] |
Synthesis and Reaction Chemistry
The principal route for synthesizing 2-Methylbutyl benzoate is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11] This equilibrium-controlled process necessitates strategic choices to maximize product yield.
Fischer-Speier Esterification: Mechanism and Rationale
The reaction involves the protonation of the benzoic acid carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which enhances its electrophilicity.[12] The nucleophilic oxygen of 2-methyl-1-butanol then attacks the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium toward the product side, an excess of one reactant (typically the less expensive alcohol) is used, or water is removed as it is formed (Le Châtelier's principle).[10]
Caption: Logical workflow of Fischer-Speier Esterification.
Experimental Protocol: Laboratory Synthesis
This protocol describes a standard procedure for synthesizing 2-Methylbutyl benzoate. All operations should be conducted in a well-ventilated fume hood.
Materials:
-
Benzoic acid
-
2-Methyl-1-butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine benzoic acid (e.g., 0.05 mol) and 2-methyl-1-butanol (e.g., 0.15 mol, 3 molar equivalents). The excess alcohol serves to shift the reaction equilibrium towards the product.[10]
-
Catalyst Addition: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (approx. 1 mL) with swirling. This exothermic step must be done carefully to control the temperature.[12]
-
Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle for 60-90 minutes. The reflux allows the reaction to proceed at a controlled, elevated temperature without loss of volatile reagents.[13]
-
Work-up & Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold water. Rinse the reaction flask with diethyl ether (approx. 25 mL) and add it to the separatory funnel.
-
Washing: Shake the funnel, venting frequently to release any pressure. Separate the lower aqueous layer. Wash the organic (ether) layer sequentially with:
-
25 mL of water.
-
25 mL of 5% sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and remove unreacted benzoic acid).[14] Vent frequently as CO₂ gas will be evolved.
-
25 mL of brine (to reduce the solubility of the ester in the aqueous phase and aid in layer separation).
-
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Gravity filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether solvent.
-
Purification (Optional): The crude product can be purified further by vacuum distillation to obtain high-purity 2-Methylbutyl benzoate.
Analytical Characterization
Spectroscopic analysis is essential for confirming the structure and assessing the purity of the synthesized ester. A typical workflow involves Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Standard workflow for analytical characterization.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this analysis. The molecular ion peak [M]⁺ is expected at an m/z of 192. The most characteristic fragmentation pattern for benzoate esters is the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105 , which is often the base peak.[2] Other significant fragments include the tropylium ion at m/z 77 (from the phenyl ring) and a peak at m/z 70 corresponding to the loss of the benzoyl group from the molecular ion.[2]
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify key functional groups. The IR spectrum of 2-Methylbutyl benzoate will exhibit characteristic absorption bands:
-
~1720 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester group.[15][16]
-
~1270 cm⁻¹ and ~1110 cm⁻¹: Strong peaks corresponding to the C-O (ester) stretching vibrations.
-
~3000-2850 cm⁻¹: C-H stretching vibrations from the alkyl chain.
-
~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR (predicted):
-
δ ~8.0 ppm (doublet, 2H): Protons on the aromatic ring ortho to the carbonyl group.
-
δ ~7.4-7.6 ppm (multiplet, 3H): Protons on the aromatic ring meta and para to the carbonyl group.
-
δ ~4.2 ppm (doublet of doublets, 2H): Protons of the -O-CH₂- group, coupled to the adjacent methine proton.
-
δ ~1.8 ppm (multiplet, 1H): Methine proton (-CH-).
-
δ ~1.5 ppm (multiplet, 2H): Methylene protons (-CH₂-CH₃).
-
δ ~0.9 ppm (multiplet, 6H): Two methyl groups (-CH₃), which may appear as overlapping signals (a doublet and a triplet).
-
-
¹³C NMR (predicted):
-
δ ~166 ppm: Carbonyl carbon of the ester.
-
δ ~128-133 ppm: Aromatic carbons.
-
δ ~68 ppm: Carbon of the -O-CH₂- group.
-
δ ~34 ppm: Methine carbon (-CH-).
-
δ ~26 ppm: Methylene carbon (-CH₂-CH₃).
-
δ ~16 ppm & ~11 ppm: Two methyl carbons.
-
Applications and Industrial Relevance
The primary application of 2-Methylbutyl benzoate stems from its organoleptic properties.
-
Fragrance and Perfumery: It is used as a fragrance ingredient in a wide range of consumer products, including perfumes, soaps, detergents, and air fresheners.[4] It imparts sweet, fruity, and floral notes.[4]
-
Flavoring Agent: It is also employed in the food industry as a flavoring agent to create fruity profiles resembling apple or strawberry.[1]
-
Polymer Science: Like other benzoate esters, 2-Methylbutyl benzoate has potential as a non-phthalate plasticizer for polymers such as Polyvinyl Chloride (PVC).[17] Plasticizers are added to polymers to increase their flexibility and durability. Benzoate esters are gaining attention as safer alternatives to traditional phthalate-based plasticizers.[17]
Safety and Handling
While specific GHS classification for 2-Methylbutyl benzoate is not consistently reported, standard laboratory procedures for handling organic esters should be followed.[7] Data from analogous compounds suggest low to moderate acute toxicity.[18]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[18]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[19][20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[18][21]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[21] Dispose of waste in accordance with all local, state, and federal regulations.[18]
References
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LookChem (2025). Cas 52513-03-8, 2-methylbutyl benzoate. Available at: [Link]
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ScentBox (2025). 2-Methylbutyl benzoate (CAS 52513-03-8): Odor profile, Properties, & IFRA compliance. Available at: [Link]
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Cheméo (2025). Chemical Properties of 2-Methylbutyl benzoate (CAS 52513-03-8). Available at: [Link]
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National Institute of Standards and Technology (2025). 2-Methylbutyl benzoate in the NIST WebBook. Available at: [Link]
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P&S Chemicals (2025). Product information, 2-Methylbutyl benzoate. Available at: [Link]
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The Good Scents Company (2025). 2-methyl butyl benzoate, 52513-03-8. Available at: [Link]
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Perflavory (2025). 2-methyl butyl benzoate, 52513-03-8. Available at: [Link]
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Studylib (2002). Fischer Esterification: Benzoic Acid Lab Manual. Available at: [Link]
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New Jersey Department of Health (2010). Hazardous Substance Fact Sheet - Methyl Benzoate. Available at: [Link]
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Science Learning Center, University of Colorado Boulder (2025). Experiment: Esterification: The Synthesis of Methyl Benzoate. Available at: [Link]
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National Institute of Standards and Technology (2025). Benzoic acid, 2-hydroxy-, 2-methylbutyl ester in the NIST WebBook. Available at: [Link]
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PubChemLite (2025). 2-methylbutyl benzoate (C12H16O2). Available at: [Link]
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Gauth (2025). Spectroscopy could be used to distinguish between methyl benzoate and benzoic acid. Available at: [Link]
-
MDPI (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
-
University of Missouri–St. Louis (2025). Preparation of Methyl Benzoate. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Synthesis and Properties of Methyl Benzoate. Available at: [Link]
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Doc Brown's Chemistry (2025). Infrared spectrum of methyl 2-hydroxybenzoate. Available at: [Link]
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